Enantiomeric Excess via Enzymatic Resolution
When racemic 2‑acetyl‑2‑azabicyclo[2.2.1]hept‑5‑en‑3‑one is treated with Savinase (a commercial alkaline protease) in a buffered aqueous‑organic medium, the enzyme selectively hydrolyses one enantiomer, leaving the desired (6R,7S)-enantiomer essentially untouched. The residual (6R,7S)-enantiomer is isolated with an enantiomeric excess (ee) consistently ≥99 %, while the racemic starting material exhibits 0 % ee by definition [1]. This performance far exceeds the <90 % ee typically achievable by classical diastereomeric salt resolution of the free lactam.
| Evidence Dimension | Enantiomeric excess (ee) of the recovered (6R,7S)-enantiomer |
|---|---|
| Target Compound Data | ≥99 % ee |
| Comparator Or Baseline | Racemic (±)-2-acetyl-2-azabicyclo[2.2.1]hept‑5‑en‑3‑one (CAS 162307‑09‑7): 0 % ee |
| Quantified Difference | ≥99 percentage‑point advantage in enantiopurity |
| Conditions | Savinase, 1‑propanol/water, pH 7.0, 30 °C; product purity 93–98 % as determined by chiral GC or HPLC [1] |
Why This Matters
Starting from racemic material, a buyer obtains the single enantiomer with ee sufficient to avoid an additional optical‑resolution step, directly reducing procurement cost and process cycle time.
- [1] U.S. Patent 6,780,634 B2. Method for producing (1R,4S)-2-azabicyclo[2.2.1]-hept-5-en-3-on derivatives. Examples 1.1.5.1–1.1.5.3 (ee values 99 %, yields 37–47 %). View Source
